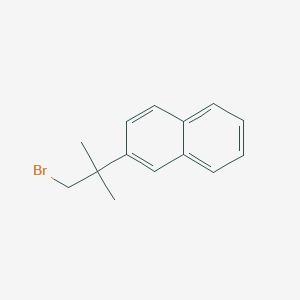
2-(2-Bromo-1,1-dimethylethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1,1-dimethylethyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further substituted with a tert-butyl group. The molecular formula of this compound is C14H15Br, and it has a molecular weight of 263.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,1-dimethylethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a suitable solvent such as methylene chloride at elevated temperatures (230-250°C) . Another approach involves the photobromination of naphthalene with molecular bromine under irradiation conditions .
Industrial Production Methods
Industrial production of bromonaphthalene derivatives often employs large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of photochemical reactors and controlled temperature conditions are common in industrial settings to ensure efficient bromination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1,1-dimethylethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form biaryls or biheterocycles.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to introduce new functional groups.
Organolithium Compounds: Employed in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Naphthalenes: Formed through substitution reactions.
Biaryls and Biheterocycles: Resulting from coupling reactions.
Applications De Recherche Scientifique
2-(2-Bromo-1,1-dimethylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into aromatic compounds.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical intermediates and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-1,1-dimethylethyl)naphthalene involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the naphthalene ring more susceptible to nucleophilic attack . The compound can also participate in coupling reactions, forming new carbon-carbon bonds through the interaction of the bromine atom with metal catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Another bromonaphthalene derivative with the bromine atom at a different position on the naphthalene ring.
2-Bromo-1,1-dimethoxyethane: A compound with a similar bromine-containing structure but different functional groups.
1-Bromo-2-methylnaphthalene: A bromonaphthalene derivative with a methyl group instead of a tert-butyl group.
Uniqueness
2-(2-Bromo-1,1-dimethylethyl)naphthalene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other bromonaphthalene derivatives and makes it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
225918-09-2 |
|---|---|
Formule moléculaire |
C14H15Br |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
2-(1-bromo-2-methylpropan-2-yl)naphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
Clé InChI |
GLBZZIQUWCOGTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


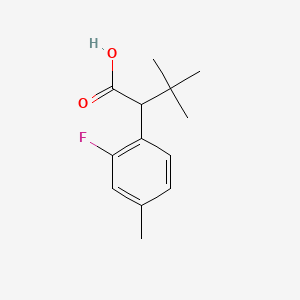
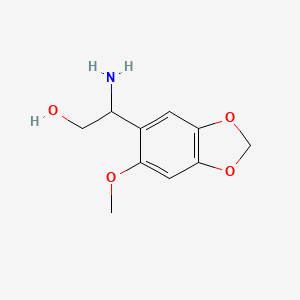
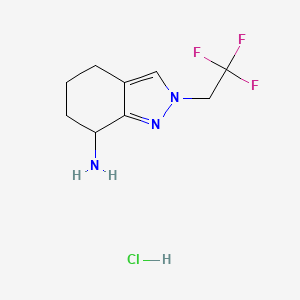
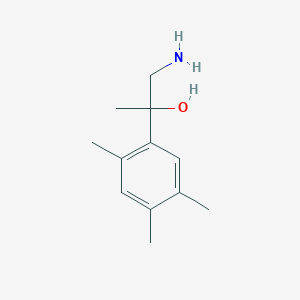


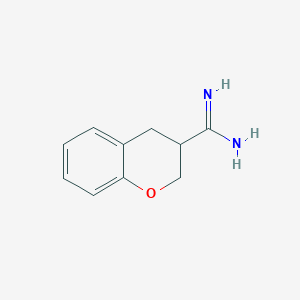


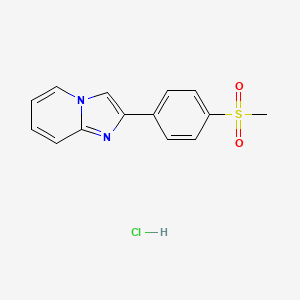
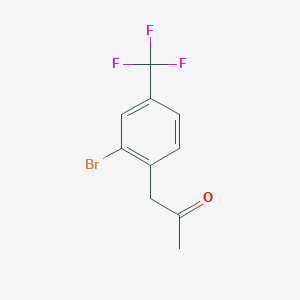


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
